

# Preclinical Profile of Rovafovir Etalafenamide (GS-9131): An In-Depth Technical Guide

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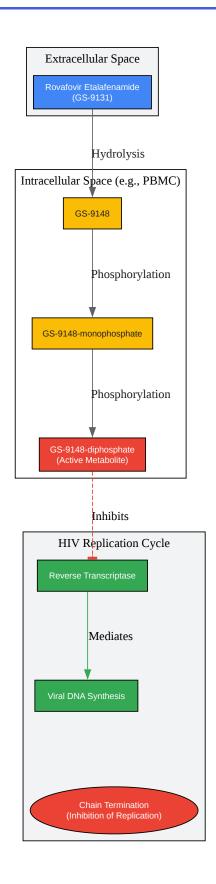
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Executive Summary: Rovafovir etalafenamide (GS-9131), an investigational novel nucleotide reverse transcriptase inhibitor (NRTI), has demonstrated a promising preclinical profile characterized by potent antiviral activity against wild-type and resistant HIV-1 strains, a favorable pharmacokinetic profile supporting once-daily dosing, and a good safety profile in early studies. As a phosphonoamidate prodrug of GS-9148, Rovafovir etalafenamide is designed for efficient intracellular delivery of its active diphosphate metabolite, GS-9148-DP. This document provides a comprehensive overview of the core preclinical research findings for Rovafovir etalafenamide, tailored for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

Rovafovir etalafenamide is a prodrug that is inactive in its initial form.[1] Following oral administration, it is metabolized to the nucleotide analog GS-9148.[1] This conversion is followed by intracellular phosphorylation to the active metabolite, GS-9148-diphosphate (GS-9148-DP). GS-9148-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase, a crucial enzyme for viral replication. By incorporating into the growing viral DNA chain, GS-9148-DP terminates DNA synthesis, thus halting the viral life cycle. The prodrug design facilitates high intracellular concentrations of the active metabolite in peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV.[2]





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Caption: Mechanism of action of Rovafovir etalafenamide.



## **Antiviral Activity**

Rovafovir etalafenamide has demonstrated potent in vitro activity against a broad range of HIV-1 subtypes and also against HIV-2. Notably, it retains activity against HIV-1 strains harboring key NRTI resistance-associated mutations, including M184V, K65R, and L74V.[3][4]

Table 1: In Vitro Antiviral Activity of Rovafovir Etalafenamide (GS-9131) against HIV-1

Cell Type	Virus Strain/Subtype	EC50 (nM)
PBMCs	Wild-Type HIV-1	3.7
MT-2 Cells	Wild-Type HIV-1	150
Primary CD4+ T Lymphocytes	Single-Cycle Infection	24
PBMCs	HIV-1 Subtype A (UG-92-031)	23 - 68
PBMCs	HIV-1 Subtype B (B940374, LJM)	23 - 68
PBMCs	HIV-1 Subtype C (BR-92-025)	23 - 68
PBMCs	HIV-1 Subtype D (UG-92-024)	23 - 68

Data sourced from[5][6]

Table 2: In Vitro Antiviral Activity of Rovafovir Etalafenamide (GS-9131) against HIV-2

Cell Type	Virus Strain/Subtype	EC50 (nM)
MT-2 Cells	HIV-2 Subtype A (CDD77618, CDD310248)	39 - 650
MT-2 Cells	HIV-2 Subtype B (CDD310319)	39 - 650

Data sourced from[6]

### **Preclinical Pharmacokinetics**



Pharmacokinetic studies in animal models and early clinical trials in healthy volunteers have been conducted to characterize the absorption, distribution, metabolism, and excretion of Rovafovir etalafenamide and its metabolites.

Table 3: Pharmacokinetic Parameters of Rovafovir Etalafenamide (GS-9131) and Metabolites

Species	Dose	Analyte	Cmax	tmax (h)	t1/2 (h)	AUC (ng·h/mL)
Beagle Dog (oral)	3 mg/kg	Rovafovir etalafenam ide	2.5 μΜ	-	< 0.33	-
Human (oral, single)	10 mg	Rovafovir etalafenam ide	42.4 ng/mL	0.5	0.26	25.8
Human (oral, single)	30 mg	Rovafovir etalafenam ide	136 ng/mL	0.5	0.23	87.5
Human (oral, single)	10 mg	GS-9148	12.5 ng/mL	2.0	14	170
Human (oral, single)	30 mg	GS-9148	31.6 ng/mL	2.5	25	519
Human (oral, multiple)	10 mg/day	GS-9148- DP (in PBMCs)	-	-	42.2 (estimated)	30.1 μM·h
Human (oral, multiple)	30 mg/day	GS-9148- DP (in PBMCs)	-	-	-	91.4 μM·h
Human (oral, multiple)	60 mg/day	GS-9148- DP (in PBMCs)	-	-	-	124 μM·h



Data sourced from[5][7]

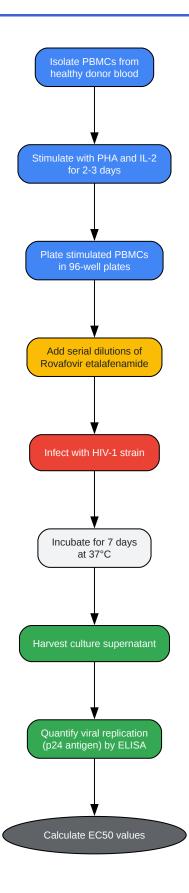
Following oral administration in Beagle dogs, high levels (>9.0  $\mu$ M) of the active metabolite were observed in PBMCs.[2]

### **Preclinical Toxicology**

Early preclinical studies have indicated that Rovafovir etalafenamide has a favorable toxicity profile.[3] Specifically, it has been noted to have a low potential for mitochondrial and renal toxicity.[3]

# **Experimental Protocols**In Vitro Antiviral Activity Assay in PBMCs





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